molecular formula C19H30N6O5S B15377349 2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylethanone;ethanesulfonic acid CAS No. 50510-25-3

2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylethanone;ethanesulfonic acid

Cat. No.: B15377349
CAS No.: 50510-25-3
M. Wt: 454.5 g/mol
InChI Key: MIKQVBQNVAUZTC-UHFFFAOYSA-N
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Description

This compound is a 1:1 salt comprising a triazine core substituted with diamino and dimethyl groups, a phenyl ring, and a morpholin-4-yl ethanone moiety, paired with ethanesulfonic acid. The triazine scaffold is a hallmark of antifolate agents, often targeting enzymes like dihydrofolate reductase (DHFR) . The morpholine group enhances solubility and bioavailability, while ethanesulfonic acid stabilizes the salt form for improved pharmacokinetics . Its structural uniqueness lies in the morpholin-4-yl ethanone linkage, differentiating it from other triazine derivatives with sulfonyl, halogenated, or alkyl substituents.

Properties

CAS No.

50510-25-3

Molecular Formula

C19H30N6O5S

Molecular Weight

454.5 g/mol

IUPAC Name

2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylethanone;ethanesulfonic acid

InChI

InChI=1S/C17H24N6O2.C2H6O3S/c1-17(2)21-15(18)20-16(19)23(17)13-5-3-12(4-6-13)11-14(24)22-7-9-25-10-8-22;1-2-6(3,4)5/h3-6H,7-11H2,1-2H3,(H4,18,19,20,21);2H2,1H3,(H,3,4,5)

InChI Key

MIKQVBQNVAUZTC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)CC(=O)N3CCOCC3)N)N)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Functional Groups

The following table summarizes key structural and functional differences among analogs:

Compound Name / Identifier Key Substituents/Linkages Biological Activity/Notes References
Target Compound Morpholin-4-yl ethanone, ethanesulfonic acid Potential DHFR inhibition; enhanced solubility due to morpholine
NSC 127755 (3-chloro-4-((4-(2-chloro-4-triazin-yl)phenyl)butyl)benzenesulfonyl fluoride;ethanesulfonic acid) Chlorophenyl butyl chain, sulfonyl fluoride High antitumor activity against colon adenocarcinoma (36, 38); schedule-dependent efficacy
NSC 113,423 (4-[p-triazin-yl hydrocinnamido]-o-toluenesulfonyl fluoride;ethanesulfonic acid) Sulfonyl fluoride, hydrocinnamido linker Rapid inactivation by mouse serum (hydrolysis of sulfonyl fluoride); stable in human serum
50507-91-0 Chlorophenoxy-morpholin-4-yl ethanone Structural analog with chloro-phenoxy linkage; potential kinase inhibition
4-[[2-[4-triazin-yl phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid (NSC 113917) Sulfonyl fluoride, phenoxy-acetamido linker Antifolate activity; sulfonyl fluoride may confer covalent binding to targets
Bis(morpholino-triazine) derivatives Dual morpholino groups on triazine Kinase inhibition (e.g., PI3K/mTOR); improved cellular uptake

Toxicity and Pharmacokinetics

  • Sulfonyl Fluoride Derivatives : Compounds like NSC 113917 and NSC 113,423 may exhibit instability in vivo due to hydrolysis, though this varies by species .
  • Chlorinated Analogs : NSC 127755 and 50507-91-0 contain chloro-substituents, which could enhance DNA alkylation but raise toxicity concerns .

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